molecular formula C11H5BrClF2NOS B3487837 N-(2-bromo-4,6-difluorophenyl)-5-chloro-2-thiophenecarboxamide

N-(2-bromo-4,6-difluorophenyl)-5-chloro-2-thiophenecarboxamide

Cat. No.: B3487837
M. Wt: 352.58 g/mol
InChI Key: GFSFLWIQJRRREG-UHFFFAOYSA-N
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Description

N-(2-bromo-4,6-difluorophenyl)-5-chloro-2-thiophenecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes bromine, fluorine, chlorine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4,6-difluorophenyl)-5-chloro-2-thiophenecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-4,6-difluoroaniline with 5-chloro-2-thiophenecarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(2-bromo-4,6-difluorophenyl)-5-chloro-2-thiophenecarboxamide can undergo various

Properties

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrClF2NOS/c12-6-3-5(14)4-7(15)10(6)16-11(17)8-1-2-9(13)18-8/h1-4H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSFLWIQJRRREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)NC2=C(C=C(C=C2Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrClF2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-bromo-4,6-difluorophenyl)-5-chloro-2-thiophenecarboxamide
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N-(2-bromo-4,6-difluorophenyl)-5-chloro-2-thiophenecarboxamide
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N-(2-bromo-4,6-difluorophenyl)-5-chloro-2-thiophenecarboxamide
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N-(2-bromo-4,6-difluorophenyl)-5-chloro-2-thiophenecarboxamide
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N-(2-bromo-4,6-difluorophenyl)-5-chloro-2-thiophenecarboxamide
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N-(2-bromo-4,6-difluorophenyl)-5-chloro-2-thiophenecarboxamide

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